molecular formula C8H5Cl3N2 B1329737 2-(Trichloromethyl)-1H-benzimidazole CAS No. 3584-65-4

2-(Trichloromethyl)-1H-benzimidazole

Cat. No.: B1329737
CAS No.: 3584-65-4
M. Wt: 235.5 g/mol
InChI Key: ZVFSYTFFWGYEMM-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a trichloromethyl (-CCl₃) group at the 2-position of the benzimidazole core. Its structure combines the planar, aromatic benzimidazole system with the electron-withdrawing trichloromethyl substituent, which influences its reactivity, stability, and interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trichloromethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with trichloroacetonitrile or trichloroacetimidate esters. The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Trichloromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: Reduction of the trichloromethyl group can lead to the formation of methyl or methylene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Methyl or methylene derivatives.

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

2-(Trichloromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Trichloromethyl)-1H-benzimidazole involves its interaction with various molecular targets. The trichloromethyl group can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of cellular pathways and exert various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Key Observations :

  • Electron-withdrawing groups (e.g., -CCl₃, -C₆H₄Br) enhance electrophilic substitution resistance but may reduce solubility.
  • Bulky substituents (e.g., morpholine-ethyl at N1 in compound 2b) increase molecular weight and melting points .
  • Yields vary with synthetic routes; for example, 2-(4-bromophenyl)-1H-benzimidazole (3a) is synthesized in high yield (88%) via condensation of ortho-phenylenediamine and 4-bromobenzaldehyde .

Antiprotozoal Activity

  • 2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives : These exhibit potent trichomonacidal activity, with derivative 51 (5-Chloro-6-ethoxy-2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1-methyl-1H-benzimidazole) showing an IC₅₀ of 0.0698 µM , surpassing metronidazole (MTZ) in potency .

Antioxidant and Enzyme Inhibition

  • 2-(4-Nitrobenzyl)-1H-benzimidazole derivatives : Compounds with thiadiazole or triazole moieties show significant antioxidant activity. For example, derivative 30 inhibits xanthine oxidase effectively, highlighting the role of nitro and heterocyclic groups .

Structural and Mechanistic Insights

  • 2-(2-Nitrophenyl)-1H-benzimidazole (1) : Forms stable radical anions upon reduction, studied via ESR spectroscopy. The nitro group facilitates electron delocalization, relevant for redox-active drug design .
  • Rabeprazole sodium impurities : Chloro and methoxy analogs (e.g., 2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole) underscore the impact of substituents on pharmacokinetics and impurity profiles in pharmaceuticals .

Structural and ADME Profiles

  • 2-(Pyridin-2-yl)-1H-benzimidazole derivatives : Crystal structures reveal hydrogen-bonding patterns that enhance stability. ADME analyses predict moderate bioavailability, with logP values indicating favorable membrane permeability .

Biological Activity

2-(Trichloromethyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family, characterized by a trichloromethyl group at the second position of the benzimidazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₆Cl₃N₂
  • Molar Mass : Approximately 251.51 g/mol
  • Structure : The presence of three chlorine atoms significantly alters its chemical behavior, enhancing its reactivity compared to other benzimidazole derivatives.

The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation, forming reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction can modulate various cellular pathways, leading to diverse biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. The minimal inhibitory concentration (MIC) values indicate its effectiveness in inhibiting the growth of specific pathogens.

Case Study: Antimicrobial Testing

A study conducted on a series of benzimidazole derivatives, including this compound, tested its efficacy against several bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Candida spp. The results showed that certain derivatives exhibited moderate to good inhibition against these pathogens.

CompoundPathogen TestedMIC (mg/ml)Activity Level
This compoundStaphylococcus aureus0.6 - 5.0Moderate to Good
This compoundCandida spp.Nystatin level or lowerHigh Inhibition

The study utilized the microbroth dilution method to determine MIC values, comparing them with standard antibiotics like tetracycline and chloramphenicol .

Anticancer Activity

In addition to antimicrobial properties, this compound has been explored for its anticancer potential. The benzimidazole core is known for diverse pharmacological properties, including cytotoxicity against various cancer cell lines.

Research Findings on Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects on cancer cells. For instance, derivatives with halogen substitutions have shown enhanced activity against specific cancer types.

CompoundCancer Cell Line TestedIC50 (µM)Activity Level
This compoundMCF-7 (Breast Cancer)10 - 20Moderate
This compoundHeLa (Cervical Cancer)5 - 15High

These findings suggest that the trichloromethyl group enhances the compound's ability to induce cytotoxic effects in cancer cells .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated benzimidazoles:

Compound NameStructure FeaturesUnique Aspects
2-(Dichloromethyl)-1H-benzimidazoleDichloromethyl substitutionLower reactivity compared to trichloromethyl
5-TrifluoromethylbenzimidazoleTrifluoromethyl groupDifferent reactivity and potential applications
BenzimidazoleBasic structure without substituentsWidely studied for various biological activities

The presence of the trichloromethyl group in this compound enhances its reactivity and biological efficacy compared to these analogs .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(Trichloromethyl)-1H-benzimidazole derivatives?

The synthesis of benzimidazole derivatives often involves condensation reactions between substituted aromatic aldehydes and o-phenylenediamine. For trichloromethyl-substituted analogs, key factors include:

  • Catalysts : Heterogeneous catalysts like FeCl₃/SiO₂ (4% Fe by weight) under mild conditions (75°C) improve yield and reduce reaction time compared to homogeneous catalysts .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while solvent-free methods under microwave irradiation offer greener alternatives .
  • Reagents : Chlorinating agents (e.g., POCl₃) or pre-functionalized trichloromethyl precursors are critical for introducing the trichloromethyl group.

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological characterization includes:

  • ¹H/¹³C NMR : Distinct peaks for aromatic protons (δ 7.2–8.0 ppm) and deshielded carbons adjacent to the trichloromethyl group (δ 120–140 ppm) confirm substitution patterns .
  • FT-IR : Absorbance bands near 750 cm⁻¹ (C-Cl stretch) and 1600 cm⁻¹ (C=N stretch) verify functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (due to Cl atoms) provide molecular weight confirmation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the bioactivity of this compound derivatives?

The trichloromethyl group is electron-withdrawing, which:

  • Enhances Stability : Reduces electron density on the benzimidazole core, improving resistance to oxidative degradation .
  • Modulates Bioactivity : Increases lipophilicity, enhancing membrane permeability and interaction with hydrophobic enzyme pockets (e.g., protozoal thioredoxin reductase) . Comparative studies with fluorophenyl or methyl analogs show substituent-dependent activity shifts .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across studies. For example, trifluoromethyl analogs show protozoal IC₅₀ values ranging from 1.2–25 µM depending on parasite strains .
  • Structural Confounders : Control for purity via HPLC and crystallography (e.g., triclinic crystal systems with Z = 4 may indicate polymorphism affecting bioactivity) .

Q. How do heterogeneous vs. homogeneous catalytic systems impact the scalability of benzimidazole synthesis?

  • Heterogeneous Catalysts (e.g., FeCl₃/SiO₂) : Offer recyclability (up to 5 cycles with <10% yield loss) and simplified purification, critical for large-scale production .
  • Homogeneous Catalysts (e.g., trifluoroacetic acid) : Require higher stoichiometry and generate acidic waste, limiting industrial applicability despite high yields (70–85%) .
  • Green Chemistry Approaches : Microwave-assisted or biocatalytic methods (e.g., Moringa seed extract) reduce energy use and solvent waste but require optimization for trichloromethyl derivatives .

Q. What computational methods predict the reactivity of this compound in novel synthetic pathways?

  • DFT Calculations : Model electrophilic aromatic substitution at C2/C5 positions, highlighting regioselectivity driven by the trichloromethyl group’s inductive effects .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., Helicobacter pylori urease) by analyzing steric and electronic complementarity .

Q. Methodological Considerations

Q. How to design SAR studies for trichloromethyl-substituted benzimidazoles?

  • Core Modifications : Compare bioactivity of 2-(trichloromethyl) vs. 2-(difluoromethyl) analogs to isolate electronic vs. steric contributions .
  • Substituent Libraries : Synthesize derivatives with para-substituted aryl groups (e.g., 4-F, 4-Cl) to assess π-π stacking or hydrogen bonding effects .

Q. What analytical workflows validate synthetic intermediates in multi-step routes?

  • In-line Monitoring : Use LC-MS to track intermediates (e.g., Schiff base formation in condensation steps) .
  • X-ray Crystallography : Resolve ambiguities in regioisomers (e.g., 1- vs. 2-substituted benzimidazoles) via single-crystal diffraction .

Properties

IUPAC Name

2-(trichloromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFSYTFFWGYEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189374
Record name Benzimidazole, 2-trichloromethyl-
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Molecular Weight

235.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3584-65-4
Record name 2-(Trichloromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3584-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 2-trichloromethyl-
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Record name Benzimidazole, 2-trichloromethyl-
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Record name 2-(trichloromethyl)-1H-benzimidazole
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Synthesis routes and methods I

Procedure details

To a solution of 10 g Benzene-1,2-diamine in 250 mL acetic acid, 22.8 g 2,2,2-Trichloro-acetimidic acid methyl ester were added drop wise at RT. After 2 h 500 mL toluene were added and the solvents were removed under reduced pressure. The residue was codestilled additional two times with toluene. After drying under reduced pressure the product was pure enough for the next reaction step.
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10 g
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22.8 g
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250 mL
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500 mL
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Synthesis routes and methods II

Procedure details

1.0 Gram of an o-phenylenediamine compound [compound (207)] of the formula (XII) in which X is H and Z is CF2CF2O was dissolved in 20 ml of acetic acid. 1.4 Grams of methyl trichloroacetoimidate was added thereto at room temperature. The resulting mixture was stirred for 12 hours. The reaction solution was poured into ice water, and precipitated crystals were filtered off. The crystals were dissolved in ethyl acetate. The resulting solution was washed with water and dried over anhydrous sodium sulfate. Removing the solvent from the dried layer by distillation gave 1.0 g of a 2-(trichloromethyl)benzimidazole compound [compound (107)] of the formula (XI) in which X is H and Z is CF2CF2O.
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( XII )
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ice water
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20 mL
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Synthesis routes and methods III

Procedure details

O-Phenylenediamine (25 g) was dissolved in acetic acid (750 ml), and methyl 2,2,2-trichloroacetimidate (28.5 ml) was added dropwise over 15 min. After stirring at room temperature for 1 hr, the reaction mixture was concentrated to about 150 ml, and poured into water (1500 ml). The precipitated crystals were collected by filtration, washed with water (1000 ml) and suspended in toluene (500 ml). The solvent was evaporated under reduced pressure. The residue was again suspended in toluene (500 ml) and the solvent was evaporated under reduced pressure. The residue was dried under reduced pressure to give the object product (51.8 g).
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25 g
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750 mL
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28.5 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(Trichloromethyl)-1H-benzimidazole
2-(Trichloromethyl)-1H-benzimidazole
2-(Trichloromethyl)-1H-benzimidazole
2-(Trichloromethyl)-1H-benzimidazole
2-(Trichloromethyl)-1H-benzimidazole
2-(Trichloromethyl)-1H-benzimidazole

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